molecular formula C11H11Cl2NO3S B1214854 N-Acetyl-S-(2,3-dichlorophenyl)cysteine CAS No. 70278-04-5

N-Acetyl-S-(2,3-dichlorophenyl)cysteine

Cat. No.: B1214854
CAS No.: 70278-04-5
M. Wt: 308.2 g/mol
InChI Key: HBLSMTPVBVLGLB-QMMMGPOBSA-N
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Description

Chemical Structure and Nomenclature

N-Acetyl-S-(2,3-dichlorophenyl)cysteine exhibits a complex molecular architecture that reflects its origins in xenobiotic metabolism pathways. The compound possesses the International Union of Pure and Applied Chemistry name of (2R)-2-acetamido-3-(2,3-dichlorophenyl)sulfanylpropanoic acid, which precisely describes its stereochemical configuration and functional group arrangement. The molecular structure consists of a central cysteine backbone modified through N-acetylation and S-conjugation with a 2,3-dichlorophenyl moiety. This structural arrangement places two chlorine substituents at the ortho positions of the phenyl ring, creating a distinctive substitution pattern that influences both the compound's physicochemical properties and its biological activity.

The systematic nomenclature reveals the compound's relationship to both cysteine and mercapturic acid chemistry. The acetyl group attached to the amino nitrogen represents the final step in mercapturic acid formation, while the sulfur linkage to the dichlorophenyl group indicates the site of initial xenobiotic conjugation. This structural configuration demonstrates the compound's role as a phase II metabolite, where the original electrophilic dichlorophenyl species has been rendered more water-soluble through conjugation with the glutathione system and subsequent processing to the mercapturic acid form.

The stereochemistry of this compound maintains the natural L-configuration of the cysteine residue, with the R-configuration at the alpha carbon. This stereochemical integrity is preserved throughout the metabolic transformation process, ensuring that the final mercapturic acid product retains the same chirality as the original amino acid precursor. The compound's molecular formula of C₁₁H₁₁Cl₂NO₃S reflects the addition of the dichlorophenyl group to the basic mercapturic acid framework, resulting in a molecular weight that facilitates both analytical detection and biological processing.

Physicochemical Properties

The physicochemical characteristics of this compound reflect its dual nature as both a polar amino acid derivative and a chlorinated aromatic compound. The molecular weight of 308.1809 daltons positions this compound within the optimal range for urinary excretion while maintaining sufficient molecular complexity for specific analytical identification. The density of 1.47 grams per cubic centimeter indicates a relatively compact molecular structure, consistent with the presence of chlorine substituents that increase the overall molecular density compared to unsubstituted analogs.

Thermal properties of the compound include a melting point of 146 degrees Celsius when crystallized from water, suggesting moderate intermolecular interactions that contribute to crystal stability. The boiling point of 528.2 degrees Celsius at 760 millimeters of mercury reflects the significant energy required to overcome both hydrogen bonding interactions and van der Waals forces associated with the chlorinated aromatic system. These thermal characteristics have important implications for analytical procedures, particularly in gas chromatography applications where thermal stability becomes a critical factor.

Property Value Units Reference
Molecular Weight 308.1809 g/mol
Density 1.47 g/cm³
Melting Point 146 °C (from H₂O)
Boiling Point 528.2 °C at 760 mmHg
Flash Point 273.2 °C
LogP 3.06570 -
Polar Surface Area 91.70000 Ų

The partition coefficient (LogP) value of 3.06570 indicates moderate lipophilicity, suggesting that the compound can traverse both aqueous and lipid environments effectively. This property is crucial for its biological function, as it must be sufficiently polar for urinary excretion while retaining enough lipophilic character to facilitate cellular transport processes. The polar surface area of 91.70000 square angstroms reflects the contribution of the carboxylic acid, amide, and thioether functional groups to the overall molecular polarity.

The flash point of 273.2 degrees Celsius demonstrates the compound's relative thermal stability under normal handling conditions, though this property becomes relevant primarily in industrial synthesis and purification processes. The vapor pressure characteristics, while not extensively documented in the available literature, likely reflect the influence of the polar functional groups in reducing volatility compared to simpler chlorinated aromatics. These physicochemical parameters collectively define the compound's behavior in both biological systems and analytical instrumentation.

Historical Context in Analytical Chemistry

The analytical characterization of this compound emerged from broader developments in mercapturic acid research during the latter half of the twentieth century. Early investigations into mercapturic acid formation focused on simple aromatic compounds, but the increasing industrial use of chlorinated aromatics necessitated the development of analytical methods capable of detecting more complex metabolites. The identification of specific dichlorophenyl mercapturic acids represented a significant advancement in understanding how organisms process chlorinated industrial chemicals, particularly those encountered in occupational settings.

The development of mass spectrometry techniques proved particularly crucial for the definitive identification of this compound. Gas chromatography-mass spectrometry applications allowed researchers to distinguish between isomeric mercapturic acids based on their unique fragmentation patterns and retention characteristics. These analytical advances enabled the first comprehensive studies of dichlorobenzene metabolism, revealing the formation of multiple isomeric mercapturic acids depending on the substitution pattern of the parent compound.

Liquid chromatography methods subsequently provided alternative analytical approaches that proved especially valuable for thermally labile mercapturic acids. The development of reversed-phase high-performance liquid chromatography systems with ultraviolet detection allowed for the quantitative analysis of this compound in biological matrices without the thermal stress associated with gas chromatographic methods. These techniques became instrumental in biomonitoring studies and exposure assessment programs.

Contemporary analytical developments have focused on ultra-performance liquid chromatography coupled with tandem mass spectrometry, providing unprecedented sensitivity and specificity for mercapturic acid analysis. These modern approaches have enabled the detection of this compound at nanogram per milliliter concentrations in human urine, facilitating comprehensive exposure assessment studies in occupational and environmental health research. The evolution of analytical capabilities has thus paralleled the growing recognition of mercapturic acids as valuable biomarkers for chemical exposure assessment.

Significance in Mercapturic Acid Pathway Research

This compound serves as a paradigmatic example of mercapturic acid formation from chlorinated aromatic compounds, providing crucial insights into the mechanisms of xenobiotic detoxification. The compound's formation begins with the conjugation of a reactive dichlorophenyl intermediate with glutathione, catalyzed by glutathione S-transferase enzymes. This initial conjugation step represents the primary defense mechanism against electrophilic species that could otherwise form covalent adducts with critical cellular macromolecules.

The subsequent processing of the glutathione conjugate involves a series of enzymatic transformations that exemplify the efficiency of the mercapturic acid pathway. Gamma-glutamyl transpeptidase removes the gamma-glutamate residue, followed by dipeptidase action to eliminate the glycine moiety. The resulting cysteine conjugate then undergoes N-acetylation, primarily in the kidney, to yield the final mercapturic acid product. This pathway represents a conserved mechanism for rendering lipophilic xenobiotics more hydrophilic and facilitating their urinary elimination.

Research into this compound formation has revealed important insights into the relationship between chemical structure and metabolic fate. The specific positioning of chlorine substituents at the 2,3-positions influences both the initial glutathione conjugation kinetics and the subsequent processing efficiency. Studies comparing different dichlorobenzene isomers have demonstrated that the 2,3-substitution pattern results in distinct metabolic profiles, with implications for both detoxification efficiency and biomarker utility.

The compound's role in biomonitoring applications has emerged as a significant area of research, particularly in occupational health settings. The detection of this compound in urine provides direct evidence of exposure to specific dichlorobenzene compounds or related industrial chemicals. This biomarker capability has proven valuable in epidemiological studies investigating the health effects of chlorinated aromatic exposure, as it provides a molecular-level indicator of internal dose that reflects both exposure magnitude and individual metabolic capacity.

Contemporary research has expanded to examine the utility of mercapturic acid profiles, including this compound, in understanding population-level exposure patterns. Large-scale biomonitoring studies have utilized sensitive analytical methods to detect multiple mercapturic acids simultaneously, providing comprehensive exposure profiles for various environmental and occupational chemicals. These investigations have revealed the widespread nature of chlorinated aromatic exposure and highlighted the importance of mercapturic acid analysis in environmental health surveillance programs.

Properties

CAS No.

70278-04-5

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11Cl2NO3S/c1-6(15)14-8(11(16)17)5-18-9-4-2-3-7(12)10(9)13/h2-4,8H,5H2,1H3,(H,14,15)(H,16,17)/t8-/m0/s1

InChI Key

HBLSMTPVBVLGLB-QMMMGPOBSA-N

SMILES

CC(=O)NC(CSC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Other CAS No.

70278-04-5

Synonyms

(2,3-dichlorophenyl)mercapturic acid
2,3-DCPMA
N-acetyl-S-(2,3-dichlorophenyl)cysteine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Chlorine Substitution : The position and number of chlorine atoms significantly impact reactivity and lipophilicity. For example, the 2-chlorophenyl variant () has a lower molecular weight but higher density (1.38 g/cm³) compared to dichloroethenyl derivatives .
  • Electron-Withdrawing Groups : The nitro group in compound 5 reduces synthesis yield (31%) likely due to steric hindrance or reduced isocyanate reactivity .
  • Metabolic Stability : The dihydroxypropyl variant is a well-documented biomarker for 3-MCPD and epichlorohydrin (ECH) exposure, emphasizing its role in oxidative metabolism .

a) Detoxification Mechanisms

  • N-Acetyl-S-(2,3-dihydroxypropyl)cysteine : Formed via epoxide intermediates during 3-MCPD/ECH metabolism. Shared metabolites between DCP and ECH suggest overlapping detoxification pathways .
  • N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)cysteine: Derived from glucosinolate hydrolysis products (e.g., CETP), involves GSH conjugation and S-methylation, reducing nephrotoxicity risk .

b) Functional Group Impact on Bioactivity

  • Chlorinated Aromatics: The 2,3-dichlorophenyl group (hypothetical) may enhance binding to hydrophobic enzyme pockets, altering metabolic fate compared to dihydroxypropyl or cyano derivatives.
  • Methylsulfanyl/Cyano Groups: Increase metabolic complexity, as seen in , where methylation mitigates thiol reactivity .

c) Contradictions and Limitations

  • notes that DCP and ECH produce identical mercapturic acids (e.g., N-acetyl-S-(2,3-dihydroxypropyl)cysteine), yet their parent compounds have distinct toxicological profiles.

Preparation Methods

Protection of the Cysteine Amino Group

The synthesis begins with the protection of cysteine’s primary amine to prevent unwanted side reactions during subsequent steps. Acetylation is the most common method, leveraging acetic anhydride under alkaline conditions. For instance, a patent by demonstrates that adjusting the pH of cysteine mother liquor to 9–12 and adding acetic anhydride at 40–60°C achieves efficient N-acetylation. This step typically yields N-acetylcysteine (NAC) with minimal byproducts.

Key parameters:

  • pH : 9–12 (ensures deprotonation of the amine for nucleophilic attack).

  • Temperature : 40–60°C (balances reaction rate and side-product formation).

  • Molar ratio : 1:1.05–1.15 (cysteine to acetic anhydride).

Optimization of Reaction Conditions

Solvent and Base Selection

Reaction efficiency depends on solvent polarity and base strength:

ParameterOptimal ConditionRationale
Solvent DMF or DMSOEnhances nucleophilicity of thiolate ion; stabilizes transition state.
Base K₂CO₃ or NaOHDeprotonates thiol to thiolate without causing hydrolysis.
Temperature 50–70°CAccelerates substitution while minimizing decomposition.

Stoichiometry and Reaction Time

A molar excess of 2,3-dichlorophenyl halide (1.2–1.5 eq) ensures complete conversion. Pilot studies from on analogous reactions suggest reaction times of 2–4 hours under reflux.

Purification and Characterization

Crystallization and Recrystallization

Crude product purification often involves acidification to pH 1.5–2.0, followed by cooling crystallization. For this compound, recrystallization from ethanol/water mixtures (e.g., 1:3 v/v) yields high-purity material. Activated carbon treatment (0.5% w/w) removes colored impurities.

Analytical Validation

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%).

  • NMR : Characteristic signals include:

    • δ 1.98 ppm (acetyl methyl).

    • δ 4.50–4.70 ppm (cysteine α-proton).

    • Aromatic protons (δ 7.20–7.60 ppm) from the dichlorophenyl group.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 322.0 (calculated for C₁₁H₁₀Cl₂NO₃S).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acylation-Substitution Scalable; minimal byproductsRequires halogenated aryl reagents75–85
Enzymatic Synthesis Mild conditions; high selectivityLow throughput; costly enzymes50–60

Industrial-Scale Considerations

The patent by highlights strategies for cost-effective production:

  • Recycling mother liquors : Residual cysteine from prior batches reduces raw material costs.

  • Continuous processing : Filtrates from crystallization steps are reintroduced into subsequent batches .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-Acetyl-S-(2,3-dichlorophenyl)cysteine, and how are reaction yields optimized?

  • Answer : The compound is synthesized via nucleophilic addition of N-acetylcysteine (NAC) to 2,3-dichlorophenyl isocyanate. A typical procedure involves dissolving NAC in a saturated sodium bicarbonate solution, slowly adding the isocyanate in tetrahydrofuran (THF), and stirring at room temperature. Post-reaction, the mixture is acidified to pH ~1, extracted with ethyl acetate, and purified via flash chromatography (silica gel, EtOAc/hexane gradient). Yields (~80–85%) are optimized by controlling stoichiometry (1.1:1 isocyanate:NAC), reaction time (~15 minutes), and purification techniques . Structural confirmation is achieved using 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry .

Q. Which analytical techniques are critical for characterizing and quantifying this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in urine or plasma due to its sensitivity. For structural characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D experiments) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-H), while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How is this compound utilized as a biomarker in exposure studies?

  • Answer : As a mercapturic acid derivative, it serves as a biomarker for xenobiotic detoxification. For example, it can indicate exposure to chlorinated aromatic compounds. Urinary levels are quantified via LC-MS/MS, normalized to creatinine, and correlated with environmental/occupational exposure levels. Method validation includes spike-recovery experiments and comparison with stable isotope-labeled internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do structural modifications influence its detoxification kinetics?

  • Answer : The compound undergoes phase II metabolism via glutathione conjugation, followed by enzymatic cleavage to cysteine derivatives and N-acetylation. Substitutions on the dichlorophenyl ring (e.g., fluorine, methyl groups) alter metabolic stability: Electron-withdrawing groups (e.g., -Cl) slow hepatic cytochrome P450-mediated oxidation, while bulky substituents reduce renal clearance. Kinetic studies using hepatocyte models and LC-MS-based metabolomics are used to track metabolites .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

  • Answer : Discrepancies in anticancer efficacy (e.g., varying IC50_{50} values across cell lines) may arise from differences in protein binding or cellular uptake. To resolve this, researchers should:

  • Perform comparative assays using standardized cell lines (e.g., HT-29 colon cancer, A375 melanoma).
  • Measure intracellular concentrations via LC-MS/MS.
  • Evaluate protein binding using equilibrium dialysis .
    • For example, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine showed low protein binding (<30%) in monkey kidney cells, explaining its higher bioavailability compared to analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced therapeutic potential?

  • Answer : Key structural determinants include:

  • Dichlorophenyl group : Enhances lipophilicity and membrane permeability.
  • Acetylated cysteine backbone : Reduces renal excretion and improves stability.
  • Carbamoyl linker : Facilitates hydrogen bonding with target proteins (e.g., apoptosis regulators).
    Systematic SAR involves synthesizing analogs with substitutions (e.g., fluorophenyl, methoxyphenyl) and testing cytotoxicity in cancer cell panels. For instance, replacing chlorine with fluorine increased potency against melanoma lines by 2-fold .

Q. What experimental strategies are used to investigate the compound’s mechanism of action in inducing apoptosis?

  • Answer : Apoptosis assays include:

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptotic cells.
  • Western blotting : Detection of cleaved caspases (e.g., caspase-3, -9) and Bcl-2 family proteins.
  • Mitochondrial membrane potential assays : JC-1 dye to assess depolarization.
    For example, NACC analogs induced caspase-9 activation in colon cancer cells without cell cycle arrest, suggesting intrinsic apoptotic pathway activation .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to prevent isocyanate hydrolysis .
  • Analytical Validation : Include deuterated internal standards (e.g., D6D_6-labeled analogs) to correct for matrix effects in LC-MS/MS .
  • Biological Assays : Pair cytotoxicity studies with toxicity screens in non-cancerous cell lines (e.g., Vero kidney cells) to assess selectivity .

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